molecular formula C7H6ClNO2 B3195051 5-Methoxypicolinoyl chloride CAS No. 88166-64-7

5-Methoxypicolinoyl chloride

Cat. No. B3195051
CAS RN: 88166-64-7
M. Wt: 171.58 g/mol
InChI Key: BLHOBSPLRQJLMC-UHFFFAOYSA-N
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Description

5-Methoxypicolinoyl chloride (MPC) is a chemical compound that is widely used in scientific research. It is a derivative of picolinic acid and has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-Methoxypicolinoyl chloride is not well understood. However, it is believed that this compound acts as a chelating agent and forms complexes with metal ions. These complexes have unique properties that can be utilized in various applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

5-Methoxypicolinoyl chloride has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the final product are high. This compound is also stable under various conditions, and its properties can be easily modified by changing the substituents on the molecule. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic in high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 5-Methoxypicolinoyl chloride in scientific research. One direction is the synthesis of new ligands and metal complexes using this compound as a building block. These complexes can have unique properties that can be utilized in various applications. Another direction is the use of this compound as a drug delivery system. This compound can be modified to target specific tissues or cells, which can improve the efficacy of drugs. Finally, the use of this compound in the field of nanotechnology is a promising direction. This compound can be used to synthesize nanoparticles with unique properties that can be utilized in various applications.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of applications in scientific research. It is easy to synthesize, and its properties can be easily modified by changing the substituents on the molecule. This compound has several advantages for lab experiments, but it also has some limitations. The future directions for the use of this compound in scientific research are promising, and it is likely that this compound will continue to be an important building block for the synthesis of various compounds.

Scientific Research Applications

5-Methoxypicolinoyl chloride is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of chelating agents, ligands, and metal complexes. These compounds have applications in the field of catalysis, bioinorganic chemistry, and medicinal chemistry.

properties

IUPAC Name

5-methoxypyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHOBSPLRQJLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664607
Record name 5-Methoxypyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88166-64-7
Record name 5-Methoxypyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-methoxy-2-pyridylcarboxylic acid (11.9 g, 77.5 mmol) and DMF (5.4 ml, 69 mmol) in 200 ml of tetrahydrofuran (THF) at 5° is added thionyl chloride (8.4 ml, 116 mmol) over 15 minutes. After addition, the slurry is allowed to warm slowly to RT. After 3 hours, the reaction is rotoevaporated to give 5-methoxy-2-pyridylcarboxylic acid chloride. This acid chloride is gradually added, with cooling, to rapidly stirring ammonium hydroxide (40 ml, 340 mmol), and the slurry is stirred for 1 hour. The reaction is filtered and the residue is dried. To this is added dry toluene, with stirring, followed by filtration. More toluene is added, followed by rotoevaporation to give 5-methoxy-2-pyridylcarboxamide.
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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